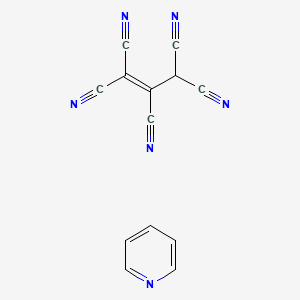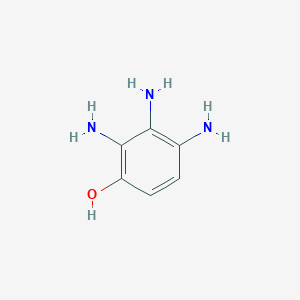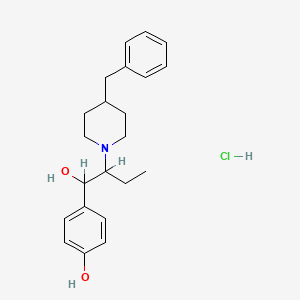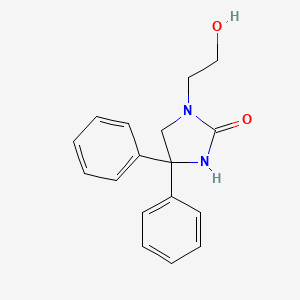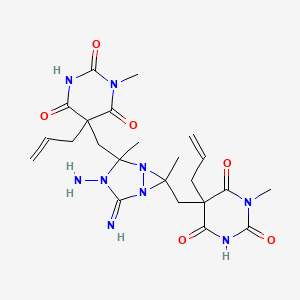
N,N'-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes barbituric acid derivatives and guanidine groups. The presence of these functional groups makes it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride typically involves multiple steps. The starting materials often include barbituric acid derivatives and guanidine compounds. The reaction conditions may involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps might include crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the barbituric acid moiety, while reduction could lead to reduced forms of the guanidine group.
Applications De Recherche Scientifique
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride involves its interaction with specific molecular targets. The barbituric acid derivatives may interact with neurotransmitter receptors in the brain, while the guanidine groups could modulate enzyme activity. These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine
- 1-methyl-5-allyl-5-propylidenebarbituric acid
- Diaminoguanidine hydrochloride
Uniqueness
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride is unique due to its combination of barbituric acid and guanidine functional groups. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the presence of both functional groups allows for a broader range of chemical reactions and potential biological activities.
Propriétés
Numéro CAS |
37175-95-4 |
|---|---|
Formule moléculaire |
C23H31N9O6 |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
5-[[3-amino-4-imino-2,6-dimethyl-6-[(1-methyl-2,4,6-trioxo-5-prop-2-enyl-1,3-diazinan-5-yl)methyl]-1,3,5-triazabicyclo[3.1.0]hexan-2-yl]methyl]-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H31N9O6/c1-7-9-22(13(33)26-18(37)28(5)15(22)35)11-20(3)30(25)17(24)31-21(4,32(20)31)12-23(10-8-2)14(34)27-19(38)29(6)16(23)36/h7-8,24H,1-2,9-12,25H2,3-6H3,(H,26,33,37)(H,27,34,38) |
Clé InChI |
JLKKEFCUDCIKOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(N(C(=N)N2N1C2(C)CC3(C(=O)NC(=O)N(C3=O)C)CC=C)N)CC4(C(=O)NC(=O)N(C4=O)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





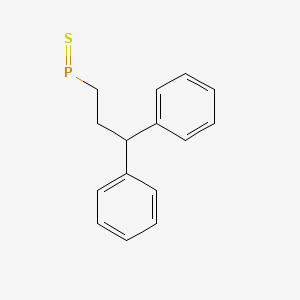
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)


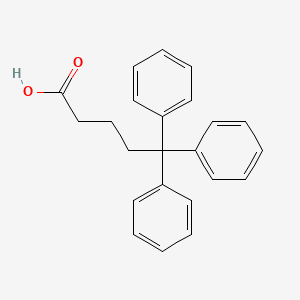

![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
